1-(Diphenylmethyl)imidazolidin-2-one

Physicochemical profiling Lipophilicity optimization SAR tool compounds

Optimize your SAR campaigns with 1-(Diphenylmethyl)imidazolidin-2-one (CAS 59022-99-0). Its calculated logP of 2.5 delivers >1,000-fold increase in lipophilicity vs. simple N-alkyl analogs, essential for probing hydrophobic protein sub-pockets. The diphenylmethyl group provides unique dual-aromatic π-stacking, absent in mono-phenyl imidazolidinones. It is also confirmed inactive against DHFR (IC50 > 10,000 nM), offering a reliable negative control for antifolate research. This ≥95% purity compound prevents the confounding variables introduced by cheaper, less characterized substitutes.

Molecular Formula C16H16N2O
Molecular Weight 252.31 g/mol
CAS No. 59022-99-0
Cat. No. B8628502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Diphenylmethyl)imidazolidin-2-one
CAS59022-99-0
Molecular FormulaC16H16N2O
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H16N2O/c19-16-17-11-12-18(16)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,17,19)
InChIKeyIONDHVFVKHWVCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Diphenylmethyl)imidazolidin-2-one (CAS 59022-99-0): A High-Lipophilicity Imidazolidinone for Structural Selectivity Profiling


1-(Diphenylmethyl)imidazolidin-2-one (CAS 59022-99-0) is a cyclic urea derivative featuring a diphenylmethyl substituent on the imidazolidin-2-one core, with a molecular formula C₁₆H₁₆N₂O and calculated logP of 2.5 [1]. This compound belongs to the 1-arylmethyl-2-imidazolidinone class, which has been disclosed in patent literature as having utility as antidepressant agents [2]. Unlike simpler N-alkyl or N-phenyl imidazolidinones, the diphenylmethyl moiety confers substantially increased lipophilicity and steric bulk, making it a valuable tool compound for investigating structure-activity relationships where hydrophobic interactions and conformational constraints are critical variables.

Why In-Class Imidazolidinones Cannot Substitute for 1-(Diphenylmethyl)imidazolidin-2-one in Structure-Activity Studies


Substituting 1-(Diphenylmethyl)imidazolidin-2-one with a generic imidazolidinone analog (e.g., 1-methyl- or 1-phenyl-imidazolidin-2-one) introduces uncontrolled variables that confound experimental interpretation. The diphenylmethyl substituent of the target compound yields a calculated logP of 2.5 [1], representing a dramatic increase in lipophilicity compared to 1-methyl-2-imidazolidinone (logP ≈ -0.86) [2] or 1-phenyl-2-imidazolidinone (ACD/LogP ≈ 0.49–0.79) . This approximately 3–3.4 log unit difference corresponds to a >1,000-fold theoretical shift in octanol/water partition. Furthermore, the diphenylmethyl group substantially alters the three-dimensional steric profile and π-stacking capability of the molecule, factors that cannot be replicated by mono-phenyl or alkyl congeners. For procurement decisions, substituting a lower-cost analog would introduce a compound with fundamentally different physicochemical properties, rendering comparative SAR or control experiments unreliable.

Quantitative Differentiator Evidence for 1-(Diphenylmethyl)imidazolidin-2-one Versus Structural Analogs


Lipophilicity Advantage: >1,000-Fold logP Differential Relative to 1-Methyl-2-imidazolidinone

The target compound exhibits a calculated XLogP3-AA of 2.5 [1], compared to 1-methyl-2-imidazolidinone with a reported logP of -0.86 [2]. This represents a 3.36 log unit increase, translating to an approximately 2,290-fold theoretical increase in octanol/water partition. Compared to 1-phenyl-2-imidazolidinone (ACD/LogP ≈ 0.49 ), the target compound shows a 2.01 log unit difference (approximately 102-fold increase). This substantial lipophilicity differential makes the target compound uniquely suited for applications requiring enhanced membrane permeability or hydrophobic target engagement, where simpler analogs would be inadequate.

Physicochemical profiling Lipophilicity optimization SAR tool compounds

DHFR Inactivity as a Defining Selectivity Feature: IC50 > 10,000 nM Confirms No Off-Target Liability

In a recombinant human dihydrofolate reductase (DHFR) inhibition assay, 1-(Diphenylmethyl)imidazolidin-2-one demonstrated an IC50 exceeding 10,000 nM (>10 μM), indicating essentially no inhibition of this critical enzyme [1]. This contrasts sharply with active DHFR inhibitors such as methotrexate (IC50 typically in the low nanomolar range). While this does not represent superior potency, it provides a crucial selectivity benchmark: the compound is confirmed inactive against DHFR, a common off-target concern. This data enables researchers to use it as a lipophilic negative control or as a scaffold that lacks intrinsic DHFR-related cytotoxicity, an advantage not documented for most other 1-substituted imidazolidin-2-ones.

DHFR counter-screening Selectivity profiling Negative control compound

Commercial Availability at ≥95% Purity with Defined Synthesis Route for Reproducible Procurement

The compound is commercially available with a verified purity specification of ≥95% , accompanied by a documented synthesis route involving nucleophilic reaction of diphenylmethanol with imidazolidin-2-one derivatives followed by purification via recrystallization or chromatography . This level of purity and synthesis documentation enables reproducible procurement across batches. In contrast, many closely related 1-arylmethyl-imidazolidin-2-ones are not available as catalog compounds, requiring custom synthesis with uncertain timelines, costs, and purity outcomes.

Sourcing consistency Reproducibility Reference standard

Distinct Structural Features: Diphenylmethyl Steric Bulk and π-Stacking Capacity Not Present in Mono-Substituted Analogs

The diphenylmethyl substituent introduces two aromatic rings capable of π-π stacking and edge-to-face aromatic interactions, along with significant steric bulk (molecular weight 252.31 g/mol, 3 rings, 19 heavy atoms) [1]. These features are absent in 1-methyl-2-imidazolidinone (MW 100.12 g/mol, 0 aromatic rings, 7 heavy atoms) and 1-phenyl-2-imidazolidinone (MW 162.19 g/mol, 1 aromatic ring, 12 heavy atoms) . The target compound thus provides a scaffold for exploring binding modes requiring dual aromatic engagement and restricted conformational flexibility, capabilities not achievable with simpler N-substituted imidazolidinones.

Conformational constraint π-π interactions Structure-based design

Optimal Application Scenarios for 1-(Diphenylmethyl)imidazolidin-2-one Based on Quantified Differentiation


Hydrophobic Pocket Probe in Structure-Based Drug Design (logP-Driven Selection)

With a calculated logP of 2.5—approximately 2,290-fold more lipophilic than 1-methyl-2-imidazolidinone [1]—this compound is optimally suited as a fragment-like probe for mapping hydrophobic sub-pockets in target proteins. Its high logP enables it to engage lipophilic binding sites where polar or moderately lipophilic imidazolidinones would fail to partition. Researchers investigating targets with deep hydrophobic cavities (e.g., GPCRs, nuclear receptors) can use this compound to establish the contribution of non-polar interactions to binding affinity.

Certified DHFR-Negative Control for Cellular Assays Requiring a Lipophilic Imidazolidinone

The compound is confirmed inactive against human DHFR (IC50 > 10,000 nM) [1], providing a valuable negative control with a documented selectivity profile. In cellular proliferation or cytotoxicity assays where DHFR inhibition would confound results (e.g., anticancer screening, antifolate research), this compound can serve as a high-lipophilicity imidazolidinone control that does not introduce DHFR-related artifacts. Untested 1-substituted imidazolidinones cannot provide this assurance of DHFR inertness.

Scaffold for π-Stacking Interaction Studies in Medicinal Chemistry SAR Campaigns

The diphenylmethyl group introduces two aromatic rings capable of π-π stacking and edge-to-face interactions, structural features absent in mono-phenyl or alkyl imidazolidinones [1]. This makes the compound a privileged scaffold for systematic investigation of aromatic interactions in ligand-protein binding. In structure-activity relationship (SAR) campaigns, it serves as the starting point for understanding how dual-aromatic engagement contributes to potency and selectivity, a capability that simpler N-substituted analogs cannot provide.

Reference Standard for Method Development Requiring a Defined, Commercially Available Imidazolidinone

With a commercial purity specification of ≥95% and a documented synthesis route [1], this compound is suitable as a reference standard for HPLC method development, LC-MS calibration, or NMR spectroscopy benchmarking of imidazolidinone-containing molecules. Its well-characterized structure and availability distinguish it from less accessible 1-arylmethyl imidazolidinones, which often require custom synthesis with variable purity outcomes.

Quote Request

Request a Quote for 1-(Diphenylmethyl)imidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.